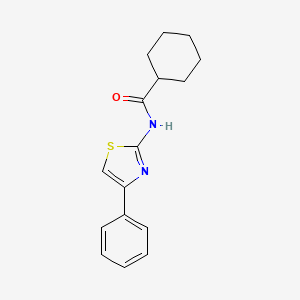![molecular formula C16H21N5OS2 B5556361 5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)
5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to this chemical structure often involves multistep synthetic routes incorporating strategies like 1,3-dipolar cycloaddition reactions. For instance, the synthesis of tropane-3-spiro-4'(5')-imidazolines, which share some structural features with the compound , has been detailed, showing the complexity and intricacy involved in constructing such molecules (Whelan et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds indicates a preference for certain conformations in solution, as observed through NMR spectroscopy and X-ray diffraction studies. For example, similar compounds exhibit envelope and distorted chair conformations for the pyrrolidine and piperidine rings, respectively, which might also be applicable to the compound , indicating the importance of conformational analysis in understanding its chemical behavior (Whelan et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological receptors, as seen in the ability of related molecules to displace binding in bovine brain area postrema membranes, a property that might be shared by the compound under discussion. This indicates its potential bioactivity and the relevance of studying its chemical interactions (Whelan et al., 1995).
Applications De Recherche Scientifique
Structural and Conformational Studies
The synthesis and structural analysis of compounds related to the specified chemical structure have been conducted to understand their conformational preferences and potential biological activities. For instance, a series of tropane-3-spiro-4'(5')-imidazolines, which share structural similarities with the specified compound, were synthesized and analyzed using NMR spectroscopy and X-ray diffraction. These studies revealed preferred conformations that could be relevant for designing compounds with specific biological activities, such as 5-HT3 receptor antagonists (Whelan et al., 1995).
Biochemical and Pharmacological Applications
The compound's biochemical and pharmacological properties have been explored in the context of developing new therapeutic agents. For example, derivatives of spiroxindole fused with pyrrolidine and thiazolo pyrrolidine benzimidazole, synthesized via 1,3-dipolar cycloaddition reactions, were evaluated for their structural and stereochemical properties. These compounds have potential applications in medicinal chemistry due to their complex structures and possible biological activities (Poomathi et al., 2015).
Additionally, dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones were synthesized and assessed for their cytotoxicity and reactive oxygen species (ROS) generation ability. These compounds demonstrated considerable in vitro cytotoxicity against cancer cell lines, suggesting their potential use as anticancer agents (Novotortsev et al., 2021).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds with potential therapeutic applications. For example, the development of novel series of spirothiazolidines analogs has been reported, showcasing the versatility of spiro compounds in drug design and development. These compounds were synthesized through various reactions, including condensation and cycloaddition, demonstrating their potential as anticancer and antidiabetic agents (Flefel et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS2/c1-20-6-3-11-13(18-10-17-11)16(20)4-7-21(8-5-16)14(22)12-9-24-15(19-12)23-2/h9-10H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVMGFQHQXMJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C13CCN(CC3)C(=O)C4=CSC(=N4)SC)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)
![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)
![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)
![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)
![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)
![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)
![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)
![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)
![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)